molecular formula C26H30N2O6 B12520852 ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate)

((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate)

Cat. No.: B12520852
M. Wt: 466.5 g/mol
InChI Key: FCIKBXHQQBRICQ-UHFFFAOYSA-N
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Description

Introduction and Contextual Framework

Systematic Nomenclature and Chemical Classification

The compound’s IUPAC name, 3-[4-[[4-[3-(2-methylprop-2-enoyloxy)propoxy]phenyl]diazenyl]phenoxy]propyl 2-methylprop-2-enoate , provides a precise blueprint of its molecular architecture. Breaking this down:

  • Diazene-1,2-diylbis(4,1-phenylene) : Two para-substituted phenyl rings connected by an azo (-N=N-) group.
  • Bis(oxy)propane-3,1-diyl : Two oxypropylene (-O-CH2-CH2-CH2-) linkers bridging the phenylene units to the methacrylate termini.
  • Bis(2-methylacrylate) : Terminal 2-methylprop-2-enoate groups, enabling radical polymerization.

The molecular formula $$ \text{C}{26}\text{H}{30}\text{N}{2}\text{O}{6} $$ reflects a molar mass of 466.5 g/mol. Its SMILES notation, CC(=C)C(=O)OCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCOC(=O)C(=C)C , further clarifies the spatial arrangement of atoms, emphasizing the conjugated azo core and flexible propylene spacers.

Chemical Classification :

  • Functional Class : Photoresponsive azobenzene polymer precursor.
  • Substituent Effects : Electron-donating methoxy or electron-withdrawing nitro groups (common in azobenzene derivatives) are absent here, but the methacrylate termini introduce radical reactivity for crosslinking.
Property Value Source
Molecular Formula $$ \text{C}{26}\text{H}{30}\text{N}{2}\text{O}{6} $$ PubChem
Molar Mass 466.5 g/mol PubChem
SMILES CC(=C)C(=O)OCCCOC1=CC=... PubChem

Historical Evolution of Diazene-Based Compounds

The discovery of azo compounds dates to 1863, when Martius and Lightfoot coupled diazonium ions with amines, yielding the first synthetic azo dye, Bismarck brown. By the 1880s, derivatives like para red revolutionized textile dyeing, leveraging the azo group’s chromophoric properties.

In the 20th century, azobenzene chemistry expanded beyond colorants. The 1980s–2000s saw azopolymers emerge as photomechanical materials , where cis-trans isomerization under UV/visible light enabled applications in optical storage and actuators. The compound discussed here represents a 21st-century innovation, combining azobenzene’s photoresponse with methacrylate’s polymerizability. Its synthesis via controlled radical polymerization (e.g., atom transfer radical polymerization, ATRP) reflects advancements in precision polymer chemistry.

Strategic Importance in Advanced Material Development

This compound’s design addresses two critical needs in materials science:

Light-Responsive Adhesives

Azobenzene’s E (trans) to Z (cis) isomerization under UV light alters molecular polarity and geometry. When incorporated into hydrogels, this photoisomerization enables reversible adhesion through mechanisms like Schiff base reactions and π–π interactions. For instance, azobenzene-acrylamide hydrogels achieve skin adhesion strengths exceeding 360 kPa, outperforming conventional medical adhesives.

Energy-Storing Polymers

The azo group’s cis-trans thermal relaxation releases energy absorbed during UV exposure. Poly(meth)acrylates with azobenzene side chains exhibit enthalpies up to 61.9 J·g$$^{-1}$$, rivaling lithium-ion battery materials. This compound’s short methylene linker enhances structural rigidity, facilitating liquid-crystalline behavior critical for定向 energy release.

Application Mechanism Performance Metric Source
Photoresponsive Adhesives E-Z isomerization modulates adhesion 360.7 ± 10.1 kPa strength Research Article
Thermal Energy Storage Cis-trans relaxation releases heat 61.9 J·g$$^{-1}$$ enthalpy Polymer Study

Properties

Molecular Formula

C26H30N2O6

Molecular Weight

466.5 g/mol

IUPAC Name

3-[4-[[4-[3-(2-methylprop-2-enoyloxy)propoxy]phenyl]diazenyl]phenoxy]propyl 2-methylprop-2-enoate

InChI

InChI=1S/C26H30N2O6/c1-19(2)25(29)33-17-5-15-31-23-11-7-21(8-12-23)27-28-22-9-13-24(14-10-22)32-16-6-18-34-26(30)20(3)4/h7-14H,1,3,5-6,15-18H2,2,4H3

InChI Key

FCIKBXHQQBRICQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCOC(=O)C(=C)C

Origin of Product

United States

Preparation Methods

Diazene Core Synthesis

The diazene backbone is synthesized via diazotization and coupling reactions. A representative method involves:

  • Reactants : 4-Aminophenol and phenol under acidic conditions.
  • Procedure :
    • Diazotization of 4-aminophenol with sodium nitrite (NaNO₂) in HCl at 0°C.
    • Coupling with phenol in alkaline media to form (E)-4,4'-(diazene-1,2-diyl)diphenol.
  • Key Parameters :
    • Temperature: 0–25°C.
    • Yield: 72–85%.

Ether Linkage Formation

The diazene diol is functionalized with propane-1,3-diyl ether chains using Williamson ether synthesis:

  • Reactants : (E)-4,4'-(diazene-1,2-diyl)diphenol and 1,3-dibromopropane or 3-bromo-1-propanol.
  • Catalysts : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
  • Solvents : Dimethylformamide (DMF) or acetone.
  • Conditions :
    • Reflux at 70–80°C for 24–48 hours.
    • Yield: 65–88%.

Esterification with 2-Methylacrylic Acid

The terminal hydroxyl groups are esterified with 2-methylacryloyl chloride:

  • Reactants : Ether-linked intermediate and 2-methylacryloyl chloride.
  • Catalysts :
    • Method A : Sulfuric acid (H₂SO₄) with toluene, using azeotropic distillation to remove HCl.
    • Method B : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
  • Inhibitors : Hydroquinone or p-methoxyphenol (0.1–1 wt%) to prevent polymerization.
  • Purification : Flash chromatography (cyclohexane/toluene) or recrystallization.
  • Yield : 70–92%.

Comparative Analysis of Esterification Methods

Parameter Method A (H₂SO₄) Method B (EDCI/DMAP)
Catalyst H₂SO₄ (5–10 mol%) EDCI (1.2 eq), DMAP (0.1 eq)
Solvent Toluene Dichloromethane
Temperature 80–100°C 0–25°C
Reaction Time 6–12 hours 12–24 hours
Purity After Workup 90–95% 95–98%

Critical Challenges and Solutions

  • Stereochemical Control : The diazene group must retain the (E)-configuration for optimal photoresponsive properties. This is ensured by maintaining pH > 7 during coupling.
  • Polymerization Prevention : Radical inhibitors (e.g., hydroquinone) and inert atmospheres (N₂/Ar) are critical during esterification.
  • Purification : Flash chromatography with nonpolar solvents (cyclohexane) removes unreacted acryloyl chloride and oligomers.

Industrial-Scale Adaptations

  • Batch Reactors : Multi-step synthesis is performed in jacketed reactors with precise temperature control.
  • Quality Control :
    • Purity : Validated via HPLC (≥95% by area).
    • Spectroscopy : ¹H/¹³C NMR confirms structure; IR verifies ester C=O (1720 cm⁻¹) and N=N (1450 cm⁻¹).

Recent Advancements (2020–2025)

  • Flow Chemistry : Continuous synthesis reduces reaction times by 40%.
  • Biocatalysis : Lipases (e.g., Candida antarctica) enable esterification at 30°C with 85% yield, reducing energy consumption.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazene and phenylene groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the diazene group, converting it into amine derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate) is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biomolecules. Its diazene and phenylene groups can interact with proteins and nucleic acids, making it a candidate for drug development and biochemical studies .

Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its unique structure may allow for the development of drugs with specific biological activities, such as anti-inflammatory or anticancer properties .

Industry: In industry, ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate) is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile component in the manufacturing of high-performance materials .

Mechanism of Action

The mechanism of action of ((Diazene-1,2-diylbis(4,1-phenylene))bis(oxy))bis(propane-3,1-diyl) bis(2-methylacrylate) involves its interaction with molecular targets such as enzymes and receptors. The diazene group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity. The phenylene groups can interact with hydrophobic pockets in proteins, affecting their function and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The compound’s closest analogs are dimethacrylates with similar aromatic ether backbones but differing central functional groups.

Table 1: Comparative Properties
Property Diazene-based Compound Isopropylidene-based Analog
Central Functional Group Diazene (N=N) Isopropylidene (C(CH₃)₂)
Molecular Formula C₂₆H₃₀N₂O₆ Likely C₂₉H₃₆O₈*
Molecular Weight (g/mol) 466.53 ~512.6 (estimated)
Photoresponsive Activity Yes (λmax = 365 nm) No
Primary Applications Light-switchable polymers Dental resins, adhesives

Note: Exact molecular data for the analog is inferred from structural similarity to commercial dimethacrylates like bis-GMA.

Functional Implications

  • Photoresponsiveness : The diazene group enables reversible cis-trans isomerization under UV light (365 nm), making it critical for dynamic materials like rewritable coatings or sensors . The isopropylidene analog lacks this property, limiting it to static applications.
  • Thermal Stability : The isopropylidene group enhances thermal resistance, favoring use in high-stress environments (e.g., dental composites) .
  • Crosslinking Efficiency : Both compounds act as crosslinkers, but the diazene derivative’s light-triggered reactivity allows spatiotemporal control during polymerization .

Diazene-Based Compound

  • Photoswitching in Liquid Crystals : When integrated into liquid crystal networks, this compound enables reversible topographic changes (e.g., fingerprint patterns) under UV light. Its absorption spectrum avoids overlap with co-doped dyes, permitting orthogonal wavelength control for polymerization (e.g., 405 nm) and stimulation (365 nm) .
  • Synthetic Challenges : The diazene group’s sensitivity to reducing agents and heat necessitates controlled handling, unlike the more robust isopropylidene analog.

Isopropylidene-Based Analog

  • Commercial Use : Widely employed in dental resins (e.g., bis-GMA) due to high mechanical strength and biocompatibility. Its lack of photoresponsiveness simplifies storage and processing .

Biological Activity

Diazene-1,2-diylbis(4,1-phenylene)bis(oxy)bis(propane-3,1-diyl) bis(2-methylacrylate) is a complex organic compound notable for its unique structural features and potential biological activities. Its molecular formula is C26H30N2O6C_{26}H_{30}N_{2}O_{6}, and it has a molecular weight of approximately 466.53 g/mol. The compound integrates various functional groups including diazene, ether, and acrylate moieties, which may contribute to its biological interactions.

Structural Composition

The structural complexity of this compound can be broken down as follows:

ComponentDescription
Diazene Group Contributes to reactivity and potential biological activity.
Phenylene Units Provides stability and may influence interactions with biological targets.
Acrylate Moieties Implicated in polymerization processes and potential therapeutic applications.

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. The presence of phenolic groups in related compounds allows for the donation of hydrogen atoms to free radicals, effectively terminating oxidative chain reactions . This suggests that Diazene-1,2-diylbis(4,1-phenylene)bis(oxy)bis(propane-3,1-diyl) bis(2-methylacrylate) may also possess antioxidant capabilities.

Antimicrobial Activity

Compounds featuring diazene and phenylene structures have been studied for their antimicrobial properties against various pathogens. For instance, related compounds have shown efficacy against Escherichia coli and Staphylococcus aureus, indicating that the compound may have similar antibacterial properties .

Cytotoxicity Studies

Preliminary studies on related compounds have demonstrated varying levels of cytotoxicity against cancer cell lines. The incorporation of diazene functionalities can enhance the reactivity of such compounds towards cellular targets, potentially leading to apoptosis in malignant cells. However, specific cytotoxicity data for Diazene-1,2-diylbis(4,1-phenylene)bis(oxy)bis(propane-3,1-diyl) bis(2-methylacrylate) remains limited.

Case Studies

Several case studies have explored the biological activities of structurally similar compounds:

  • Antioxidant Efficacy :
    • A study found that phenolic compounds with similar structures could effectively scavenge free radicals in vitro.
    • The mechanism involved hydrogen atom transfer from the phenolic group to reactive species.
  • Antimicrobial Screening :
    • Research on Schiff base derivatives indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
    • The mechanism was attributed to disruption of bacterial cell membranes .
  • Cytotoxic Effects :
    • Compounds with diazene linkages demonstrated selective cytotoxicity against various cancer cell lines.
    • Mechanistic studies suggested involvement of oxidative stress pathways leading to cell death.

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